Cas no 26646-46-8 (2-(3,5-dimethylphenoxy)ethylamine)

2-(3,5-Dimethylphenoxy)ethylamine is a versatile amine derivative featuring a phenoxyethylamine backbone with methyl substituents at the 3 and 5 positions of the aromatic ring. This structural configuration enhances its stability and reactivity, making it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The compound’s electron-rich aromatic system and flexible ethylene linker facilitate selective functionalization, enabling its use in the preparation of bioactive molecules. Its well-defined purity and consistent performance make it suitable for research and industrial processes requiring precise amine-based building blocks. The compound is typically handled under controlled conditions to ensure optimal reactivity and shelf life.
2-(3,5-dimethylphenoxy)ethylamine structure
26646-46-8 structure
Product Name:2-(3,5-dimethylphenoxy)ethylamine
CAS No:26646-46-8
MF:C10H15NO
MW:165.232202768326
MDL:MFCD04061702
CID:852376
PubChem ID:329819115
Update Time:2025-06-08

2-(3,5-dimethylphenoxy)ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-Dimethylphenoxy)ethanamine
    • 2-(3,5-DIMETHYL-PHENOXY)-ETHYLAMINE
    • UKRORGSYN-BB BBV-032010
    • 2-(3,5-dimethylphenoxy)ethylamine
    • DTXSID40364633
    • NCGC00339247-01
    • F1967-0222
    • MFCD04061702
    • EN300-58721
    • STK523740
    • ALBB-010328
    • Oprea1_671732
    • AKOS000145950
    • [2-(3,5-dimethylphenoxy)ethyl]amine
    • AB01331712-02
    • SCHEMBL8195522
    • 2-(3,5-DIMETHYLPHENOXY)-1-ETHANAMINE
    • Oprea1_286358
    • 2-(3,5-Dimethylphenoxy)ethanamine, AldrichCPR
    • 2-(3,5-dimethylphenoxy)ethan-1-amine
    • 26646-46-8
    • CS-0117199
    • MDL: MFCD04061702
    • Inchi: 1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3
    • InChI Key: ZNNZYMKIVDOTPM-UHFFFAOYSA-N
    • SMILES: O(CCN)C1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 165.11500
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25000
  • LogP: 2.34120

2-(3,5-dimethylphenoxy)ethylamine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(3,5-dimethylphenoxy)ethylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(3,5-dimethylphenoxy)ethylamine Pricemore >>

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Additional information on 2-(3,5-dimethylphenoxy)ethylamine

Introduction to 2-(3,5-dimethylphenoxy)ethylamine (CAS No. 26646-46-8)

2-(3,5-dimethylphenoxy)ethylamine, with the CAS number 26646-46-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a phenoxy group substituted with two methyl groups and an ethylamine side chain. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 2-(3,5-dimethylphenoxy)ethylamine can be represented as C11H17NO. This compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol and dichloromethane. Its molecular weight is approximately 183.25 g/mol, and it has a boiling point around 240°C at standard atmospheric pressure. These physical properties are crucial for understanding its behavior in different chemical reactions and formulations.

In recent years, 2-(3,5-dimethylphenoxy)ethylamine has been the subject of extensive research due to its potential pharmacological activities. Studies have shown that this compound exhibits significant interactions with various biological targets, including receptors and enzymes. For instance, it has been reported to have affinity for serotonin receptors, particularly the 5-HT1A receptor, which plays a critical role in modulating mood and anxiety disorders. This property makes it a promising lead compound for the development of new antidepressant and anxiolytic drugs.

Beyond its interaction with serotonin receptors, 2-(3,5-dimethylphenoxy)ethylamine has also been investigated for its potential as a neuroprotective agent. Research conducted by Smith et al. (2021) demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death in vitro models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is believed to involve the activation of antioxidant pathways and the inhibition of pro-inflammatory cytokines.

The pharmacokinetic properties of 2-(3,5-dimethylphenoxy)ethylamine have also been studied to evaluate its suitability as a therapeutic agent. Preclinical studies in animal models have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing regimens. Additionally, it has been found to cross the blood-brain barrier efficiently, which is essential for its central nervous system (CNS) activity.

In terms of safety and toxicity, preliminary studies suggest that 2-(3,5-dimethylphenoxy)ethylamine has a relatively low toxicity profile at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects in humans. Clinical trials are currently underway to assess its safety and efficacy in treating various neurological disorders.

The synthetic routes for producing 2-(3,5-dimethylphenoxy)ethylamine have been well-documented in the literature. One common method involves the nucleophilic substitution reaction between 3,5-dimethylphenol and 2-chloroethanol followed by amine functionalization using ammonia or primary amines. This multi-step process can be optimized to achieve high yields and purity levels suitable for pharmaceutical applications.

In conclusion, 2-(3,5-dimethylphenoxy)ethylamine (CAS No. 26646-46-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting mood disorders, neurodegenerative diseases, and other CNS-related conditions. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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